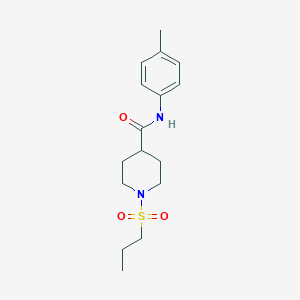![molecular formula C17H12ClFN2OS2 B285370 N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide](/img/structure/B285370.png)
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide is a complex organic compound that features a combination of aromatic rings, thiazole, and acetamide groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring followed by the introduction of the chlorophenyl and fluorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial applications.
化学反应分析
Types of Reactions
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Chemistry
In chemistry, N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes and receptors, are of particular interest. Researchers investigate its potential as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound is explored for its potential pharmacological properties. Studies focus on its efficacy, safety, and mechanism of action in treating various diseases. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other specialty products. Researchers also explore its potential in catalysis and other chemical processes.
作用机制
The mechanism of action of N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s potential therapeutic applications and to optimize its efficacy and safety.
相似化合物的比较
Similar Compounds
- N-(3-chloro-4-fluorophenyl)-4-nitrobenzenesulfonamide
- N-(4-chlorophenyl)-3-(trifluoromethyl)benzamide
- N-{3-chloro-4-[(3-fluorophenyl)sulfanyl]benzyl}cyclopropanamine
Uniqueness
Compared to similar compounds, N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide stands out due to its unique combination of functional groups. This structure allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound for various applications. Its specific arrangement of chlorophenyl, fluorophenyl, and thiazole groups provides distinct chemical and biological properties that are not found in other similar compounds.
属性
分子式 |
C17H12ClFN2OS2 |
|---|---|
分子量 |
378.9 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-2-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H12ClFN2OS2/c18-12-2-1-3-14(8-12)20-16(22)10-24-17-21-15(9-23-17)11-4-6-13(19)7-5-11/h1-9H,10H2,(H,20,22) |
InChI 键 |
CXUISNPZDQXHJQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=CS2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 4-{[4-(1-azepanylsulfonyl)benzoyl]amino}benzoate](/img/structure/B285287.png)
![N-[2-(cyclohexylcarbamoyl)phenyl]-4-methoxy-3-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B285291.png)
![N-(2-hydroxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B285293.png)



![2-chloro-5-[4-chloro-3-(furan-2-ylmethylsulfamoyl)phenyl]sulfonyl-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B285301.png)
![3-[(4-bromophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285302.png)
![3-[(3,4-dichlorophenyl)sulfonyl]-N-(2,4-dimethylphenyl)benzenesulfonamide](/img/structure/B285303.png)
![[2-(3-Morpholin-4-ylsulfonylphenyl)-2-oxoethyl] 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate](/img/structure/B285304.png)
![3-{[bis(2-chloroethyl)amino]sulfonyl}-N-(3-methylphenyl)benzamide](/img/structure/B285309.png)

![4-{[2-(1,3-Benzodioxol-5-yloxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285311.png)
![4-{[2-(4-Chlorophenoxy)-5-(4-morpholinylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B285312.png)
